![molecular formula C16H14F3NO4S B4651351 N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide](/img/structure/B4651351.png)
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide
Übersicht
Beschreibung
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide is a chemical compound that is commonly referred to as DFP-10825. It is a small molecule inhibitor of the protein-protein interaction between BRD4 and CBP/P300. The inhibition of this interaction has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Wirkmechanismus
DFP-10825 inhibits the interaction between BRD4 and CBP/P300 by binding to the bromodomain of BRD4. This binding prevents the recruitment of CBP/P300 to the chromatin, which is necessary for the activation of genes involved in cancer development. Inhibition of this interaction leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a selective inhibitory effect on the interaction between BRD4 and CBP/P300, without affecting other bromodomain-containing proteins. It has also been shown to have low toxicity in vitro and in vivo. In addition to its anticancer effects, DFP-10825 has been shown to have anti-inflammatory effects and to reduce the severity of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been shown to have low toxicity, which allows for higher concentrations to be used in experiments. However, DFP-10825 has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of DFP-10825. One direction is the development of more potent and selective inhibitors of the interaction between BRD4 and CBP/P300. Another direction is the study of the effects of DFP-10825 on other diseases, such as neurodegenerative diseases. The use of DFP-10825 in combination with other therapies, such as chemotherapy, is also an area of future research. Finally, the development of more effective delivery methods for DFP-10825, such as nanoparticles, could improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been shown to have therapeutic potential in the treatment of cancer. It inhibits the interaction between BRD4 and CBP/P300, which are proteins that play a role in the development of cancer. Inhibition of this interaction has been shown to reduce the growth of cancer cells in vitro and in vivo. DFP-10825 has also been shown to have potential in the treatment of other diseases, such as inflammation and autoimmune disorders.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(difluoromethoxy)-4-fluorophenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c17-11-6-7-13(14(10-11)24-16(18)19)20-15(21)8-9-25(22,23)12-4-2-1-3-5-12/h1-7,10,16H,8-9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPWZQQUOKOVFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.